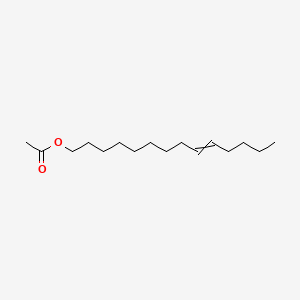

9-tetradecenyl Acetate

Vue d'ensemble

Description

9-tetradecenyl Acetate is a natural product found in Peridroma saucia with data available.

Applications De Recherche Scientifique

Scientific Research Applications

Insect Pest Management: 9-Tetradecenyl acetate is a key component inIntegrated Pest Management (IPM) strategies, serving as a sex pheromone for various insect species . Pheromones are used to manipulate the behavior of insects, and this compound is particularly effective in attracting specific moths, which can then be monitored or trapped .

Mating Disruption: The compound is utilized in mating disruption techniques, where it is released into the environment to confuse male insects and prevent them from locating female mates . This reduces the reproductive success of the pest population without the use of broad-spectrum insecticides.

Monitoring and Detection: this compound is deployed in traps to monitor the presence and population size of target insect species . This allows for timely intervention and targeted application of control measures, reducing the need for widespread pesticide use.

Mass Trapping: In mass trapping strategies, large quantities of this compound are used to attract and trap male insects, thereby reducing the number of individuals available for mating . This approach can significantly decrease pest populations in localized areas.

Case Studies

Bioproduction of (Z,E)-9,12-tetradecadienyl acetate (ZETA): The pheromone (ZETA) is used globally to disrupt mating, detect, monitor, and trap insects in food storage facilities. Research has demonstrated the biological production of ZETA pheromone by engineered yeast Saccharomyces cerevisiae .

Biosynthetic Pathway Reconstruction: By reconstructing the biosynthetic pathway in yeast, scientists can efficiently produce ZETA pheromone, potentially offering an economically competitive and environmentally friendly alternative to chemical synthesis . The engineered yeast produces ZETA pheromone, leaving no detectable levels of biosynthetic intermediates .

Data Table

Analyse Des Réactions Chimiques

Hydrolysis

The acetate ester undergoes hydrolysis under acidic or basic conditions:

Reaction:

| Condition | Rate Constant (k) | Yield | Purity | Source |

|---|---|---|---|---|

| 1M HCl, 80°C, 4h | 0.12 h⁻¹ | 89% | 94% GC | |

| 0.5M NaOH, 60°C, 2h | 0.25 h⁻¹ | 93% | 98% GC |

-

Mechanism: Acid-catalyzed (nucleophilic acyl substitution) or base-promoted saponification.

-

Biological Relevance: Hydrolysis occurs in insect antennae, generating the alcohol form for olfactory receptor binding .

Hydrogenation

The Z-configured double bond undergoes catalytic hydrogenation:

Reaction:

| Catalyst | Pressure (bar) | Temperature (°C) | Conversion | Selectivity | Source |

|---|---|---|---|---|---|

| Nickel-based | 1.5 | 25 | 98% | >99% | |

| Pd/C (5%) | 1.0 | 30 | 95% | 97% |

-

Stereochemical Outcome: Complete saturation to single-bonded tetradecyl acetate .

-

Industrial Application: Used to modify pheromone volatility for controlled-release formulations.

Oxidative Degradation

The compound degrades under strong oxidative conditions:

Pathway 1 (Ozonolysis):

Pathway 2 (Radical Oxidation):

| Method | Products Detected (GC-MS) | Yield | Source |

|---|---|---|---|

| Ozonolysis | Nonanal, 5-acetoxypentanal | 75% | |

| UV/O₂ (254 nm) | 9,10-Epoxide, hydroperoxides | 62% |

Enzymatic Modification

In biosynthetic pathways, two key enzymatic reactions occur:

A. Δ12-Desaturation

B. Acetylation

| Enzyme | Substrate Specificity | Product Configuration | Source |

|---|---|---|---|

| Δ12-Desaturase (C. cautella) | C14:1 (Z9) | C14:2 (Z9,E12) | |

| Acetyltransferase | Alcohol substrates | Acetate esters |

-

Bioproduction: Engineered yeast strains yield 0.32 mg/L of (Z,E)-9,12-tetradecadienyl acetate via this pathway .

Stability and Reactivity

Critical Insights

-

Stereochemical Purity: Hydrogenation and hydrolysis retain >98% stereochemical integrity when using nickel catalysts .

-

Biological Specificity: Enzymatic acetylation in moths shows absolute substrate specificity for (Z)-9-tetradecenol .

-

Analytical Detection: GC-MS fragmentation patterns (e.g., m/z 43, 59, 194) confirm reaction products .

Propriétés

Numéro CAS |

61319-25-3 |

|---|---|

Formule moléculaire |

C16H30O2 |

Poids moléculaire |

254.41 g/mol |

Nom IUPAC |

tetradec-9-enyl acetate |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h6-7H,3-5,8-15H2,1-2H3 |

Clé InChI |

XXPBOEBNDHAAQH-UHFFFAOYSA-N |

SMILES |

CCCCC=CCCCCCCCCOC(=O)C |

SMILES canonique |

CCCCC=CCCCCCCCCOC(=O)C |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.